molecular formula C6H7ClN2O3 B13542389 6-(Hydroxymethyl)pyridazine-3-carboxylicacidhydrochloride

6-(Hydroxymethyl)pyridazine-3-carboxylicacidhydrochloride

Katalognummer: B13542389
Molekulargewicht: 190.58 g/mol
InChI-Schlüssel: QAQGNITUYUHAMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride typically involves the reaction of pyridazine derivatives with formaldehyde and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The specific steps and conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of 6-(hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridazine-3,6-dicarboxylic acid.

    Reduction: Formation of 6-(hydroxymethyl)pyridazine-3-methanol.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 6-(hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Hydroxymethyl)pyridine-3-carboxylic acid
  • 6-(Hydroxymethyl)pyrimidine-3-carboxylic acid
  • 6-(Hydroxymethyl)pyrrole-3-carboxylic acid

Uniqueness

6-(Hydroxymethyl)pyridazine-3-carboxylic acid hydrochloride is unique due to the presence of the pyridazine ring, which imparts specific chemical and biological properties. The adjacent nitrogen atoms in the ring can participate in various interactions, making this compound particularly interesting for research and development in multiple fields.

Eigenschaften

Molekularformel

C6H7ClN2O3

Molekulargewicht

190.58 g/mol

IUPAC-Name

6-(hydroxymethyl)pyridazine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H6N2O3.ClH/c9-3-4-1-2-5(6(10)11)8-7-4;/h1-2,9H,3H2,(H,10,11);1H

InChI-Schlüssel

QAQGNITUYUHAMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1CO)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.